molecular formula C10H15Cl2N3O2 B6168864 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1279027-16-5

6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B6168864
CAS No.: 1279027-16-5
M. Wt: 280.15 g/mol
InChI Key: YRQGGWVGZODMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride (CAS: 1279027-16-5) is a heterocyclic compound composed of a pyridine ring substituted with a piperazine group at position 6 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₁₅Cl₂N₃O₂, with a molecular weight of 280.15 g/mol . The compound is synthesized through reactions involving piperazine and pyridine derivatives, often using solvents like acetonitrile or benzene to optimize reaction kinetics .

This compound is of significant interest in medicinal chemistry due to its dual functional groups: the piperazine moiety enhances hydrogen bonding and ionic interactions with biological targets, while the carboxylic acid group facilitates solubility and further derivatization.

Properties

CAS No.

1279027-16-5

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

6-piperazin-1-ylpyridine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H

InChI Key

YRQGGWVGZODMPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 6-chloronicotinic acid with piperazine. The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring plays a crucial role in the binding affinity and specificity of the compound, influencing various biochemical pathways.

Comparison with Similar Compounds

6-(Piperazin-1-yl)pyridazine-3-carboxylic Acid Hydrochloride (CAS: 1955524-12-5)

  • Molecular Formula : C₉H₁₃ClN₄O₂
  • Molecular Weight : 256.68 g/mol
  • Key Differences : Replaces the pyridine ring (one nitrogen atom) with a pyridazine ring (two nitrogen atoms at positions 1 and 2). This increases polarity and aqueous solubility, making it more suitable for biological assays requiring hydrophilic environments .
  • Applications : Investigated for antimicrobial and anticancer activities due to enhanced electronic interactions with enzyme active sites .

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic Acid Hydrochloride (PubChem CID: B7854523)

  • Molecular Formula : C₁₀H₁₅ClN₄O₂
  • Molecular Weight : 274.71 g/mol
  • Key Differences: Incorporates a methyl group on the piperazine nitrogen. This modification improves metabolic stability and reduces off-target interactions compared to the non-methylated parent compound .
  • Applications : Used in high-throughput pharmacological screening for anti-inflammatory and kinase inhibition studies .

Piperazine vs. Piperidine Derivatives

6-(1-Piperidinyl)pyridine-3-carboxylic Acid

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.24 g/mol
  • Key Differences : Replaces the piperazine (two nitrogen atoms) with a piperidine ring (one nitrogen atom). This reduces hydrogen-bonding capacity but increases lipophilicity, enhancing blood-brain barrier penetration .
  • Applications : Explored in central nervous system (CNS)-targeted drug development .

Carboxylic Acid Derivatives with Modified Cores

1,4-Dihydro-1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)thieno[2',3':4,5]thieno[3,2-b]pyridine-3-carboxylic Acid

  • Molecular Formula : C₁₇H₁₆FN₃O₃S₂
  • Key Differences: Features a fused thienothiophene-pyridine core. The sulfur atoms in the thiophene rings enhance π-π stacking interactions with DNA, making this compound a potent topoisomerase inhibitor .
  • Applications : Antitumor agent with demonstrated efficacy in preclinical models .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
6-(Piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride 1279027-16-5 C₁₀H₁₅Cl₂N₃O₂ 280.15 Pyridine + piperazine Antitumor, neurotransmitter modulation
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride 1955524-12-5 C₉H₁₃ClN₄O₂ 256.68 Pyridazine + piperazine Antimicrobial, anticancer
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride N/A C₁₀H₁₅ClN₄O₂ 274.71 Methylated piperazine + pyridazine Kinase inhibition
6-(1-Piperidinyl)pyridine-3-carboxylic acid N/A C₁₁H₁₄N₂O₂ 206.24 Piperidine + pyridine CNS-targeted therapies

Research Findings and Pharmacological Insights

  • Solubility and Bioavailability : Pyridazine derivatives generally exhibit higher aqueous solubility than pyridine analogs due to additional nitrogen atoms, as seen in 6-(piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride (solubility >50 mg/mL in water) .
  • Binding Affinity : Methylation of the piperazine nitrogen (e.g., 4-methylpiperazine) reduces off-target binding by 30% in kinase assays compared to unmethylated analogs .
  • Toxicity : Piperidine-containing compounds show higher CNS penetration but may induce neurotoxicity at elevated doses, necessitating careful dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.